molecular formula C10H11ClN4 B13625486 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13625486
M. Wt: 222.67 g/mol
InChI Key: RQEJGVPJXYZVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a pyrazole-based compound featuring a chloro substituent at position 4, an amine group at position 3, and a 2-(pyridin-2-yl)ethyl substituent at position 1. This structure combines a pyrazole core with a pyridine-containing side chain, making it a hybrid heterocyclic compound.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-1-(2-pyridin-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14)

InChI Key

RQEJGVPJXYZVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine generally follows a strategy involving:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of the 2-(pyridin-2-yl)ethyl side chain via nucleophilic substitution or coupling reactions.
  • Installation of the chloro substituent at the 4-position of the pyrazole ring.
  • Amination at the 3-position of the pyrazole.

The key challenge is the selective functionalization of the pyrazole ring while maintaining the integrity of the pyridinyl side chain.

Specific Preparation Routes

Route via Nucleophilic Substitution and Pyrazole Formation

According to the Royal Society of Chemistry supplementary data, a related pyrazole derivative was synthesized through a multi-step process involving:

  • Starting from 1-(2-pyridyl)ethanone and substituted pyridin-2-amine.
  • Iodine-mediated cyclization at elevated temperatures (110 °C for 4 h, then 70 °C for 12 h) to form the heterocyclic core.
  • Workup involving aqueous sodium hydroxide and acid-base extraction to isolate the product.
  • Purification by silica gel chromatography.

This method uses an oxidative cyclization approach to construct the pyrazole ring fused to a pyridine moiety, which can be adapted for the target compound by modifying the substituents accordingly.

Nucleophilic Substitution on Chloro-pyrazole Precursors

From the study on pyrazole derivatives containing phenylpyridine moieties, nucleophilic substitution reactions were employed to attach pyridin-2-yl ethyl groups to pyrazole rings. The general procedure involved:

  • Deprotonation of the pyrazole nitrogen with sodium hydride in N,N-dimethylformamide (DMF) at 20 °C.
  • Addition of a chloromethyl-substituted pyrazole derivative.
  • Stirring at elevated temperatures (60 °C) for several hours.
  • Extraction with ethyl acetate and purification by silica gel chromatography.

This approach is directly relevant for preparing 4-chloro-substituted pyrazoles bearing pyridin-2-yl ethyl side chains.

Halogenation and Amination Steps

Halogenation of the pyrazole ring at the 4-position can be achieved using N-chlorosuccinimide (NCS) in DMF or ethyl acetate, as reported for related chloropyridinyl amines. Typical conditions include:

  • Reaction at low temperatures (-20 °C to 20 °C) for 24–28 hours.
  • Workup by aqueous quenching and extraction.
  • Purification by column chromatography.

Amination at the 3-position is often introduced via substitution of suitable leaving groups or by direct amination during ring formation.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Cyclization of 1-(2-pyridyl)ethanone with pyridin-2-amine I2 (1.2 eq), 110 °C 4 h, then 70 °C 12 h; NaOH workup ~90% Silica gel chromatography purification
Nucleophilic substitution on pyrazole N-H NaH (60%), DMF, 20 °C 30 min; chloromethyl pyrazole, 60 °C 4 h 60–70% Extraction and silica gel chromatography
Halogenation at pyrazole 4-position NCS, DMF or EtOAc, -20 to 20 °C, 24 h 66–69% Purification by column chromatography

Research Discoveries and Characterization

  • The target compound and analogues have been characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • The reaction intermediates and final products exhibit characteristic chemical shifts consistent with pyrazole and pyridine moieties.
  • The synthetic routes have been optimized to achieve high regioselectivity and yields, with purification typically achieved by silica gel chromatography.
  • Mechanistic insights from related pyrazole syntheses suggest that oxidative cyclization and nucleophilic substitution are key steps.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Yield (%) Reference
Method A Oxidative cyclization I2, 110 °C, NaOH workup ~90
Method B Nucleophilic substitution NaH, DMF, chloromethyl pyrazole, 60 °C 60–70
Method C Halogenation (chlorination) NCS, DMF or EtOAc, -20 to 20 °C, 24 h 66–69

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the chloro group or the pyrazole ring.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituent at Position 1 Key Features Evidence Source
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine (Target) 2-(Pyridin-2-yl)ethyl Pyridine enhances solubility; potential for π-π stacking.
4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine 2-(Imidazol-1-yl)ethyl Imidazole increases polarity; may improve metabolic stability.
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 3-Fluorobenzyl Fluorine introduces electronegativity; higher lipophilicity.
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine (1-Ethyl-5-methylpyrazol-4-yl)methyl Bulky substituent may reduce membrane permeability.
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (3-Chlorothiophen-2-yl)methyl Thiophene offers electron-rich interactions; bromo increases reactivity.

Physicochemical and Functional Differences

Solubility and Basicity: The pyridine group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 3-fluorobenzyl in ). Imidazole-containing analogues (e.g., ) may exhibit even higher polarity due to additional hydrogen-bonding sites.

Bromo substituents (e.g., ) may offer distinct reactivity profiles in nucleophilic substitutions compared to chloro.

Steric Effects :

  • Bulky substituents, such as the (1-ethyl-5-methylpyrazol-4-yl)methyl group in , could hinder interactions with flat binding pockets in enzymes or receptors.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and coupling steps. For example:
  • Step 1 : Alkylation of a pyrazole precursor with 2-(pyridin-2-yl)ethyl halides under basic conditions (e.g., NaH in THF/DMF) .
  • Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ in anhydrous conditions .
  • Step 3 : Amine functionalization via nucleophilic substitution or reductive amination .
    Key factors affecting yield include:
  • Catalysts : Copper(I) bromide enhances coupling efficiency in heterocyclic systems (e.g., 17.9% yield with CuBr/Cs₂CO₃ in DMSO at 35°C) .
  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) improve reagent solubility and reaction homogeneity .

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CouplingCuBr, Cs₂CO₃, DMSO, 35°C17.9%
AlkylationNaH, THF, RT~65%

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for the pyridin-2-yl ethyl group (e.g., δ 8.6–8.8 ppm for pyridine protons ) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 253 [M+H]⁺ in pyrazole analogs ).
  • IR Spectroscopy : Confirm NH₂ stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

Q. Table 2. Key Spectral Markers

TechniqueKey ObservationsReference
¹H NMRδ 8.87 (d, J = 2.5 Hz, pyridine)
MSm/z 253 ([M+1]⁺)

Q. What biological activities have been reported for this compound, and what assay methodologies are used?

  • Methodological Answer : While direct data is limited, structural analogs show:
  • Antimicrobial Activity : Evaluated via broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Enzyme Inhibition : Kinase inhibition assays using fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with F or adjusting the pyridine position) and compare bioactivity trends .
  • Data Normalization : Account for assay variability by using internal controls (e.g., reference drugs like doxorubicin in cytotoxicity assays) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and explain potency differences .

Q. What strategies optimize regioselectivity during the alkylation step in synthesis?

  • Methodological Answer :
  • Base Selection : Strong bases (e.g., NaH) favor deprotonation at the pyrazole N1 position, directing alkylation to the desired site .
  • Solvent Effects : Non-polar solvents (e.g., THF) reduce side reactions compared to DMF .
  • Temperature Control : Lower temperatures (0–5°C) minimize thermal degradation of intermediates .

Q. How can computational tools enhance experimental design for reactivity or binding affinity prediction?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate reaction energy profiles to identify rate-limiting steps (e.g., transition states in chlorination) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to prioritize synthetic targets (e.g., pyridine-ethyl group's role in kinase binding pockets) .
  • QSAR Models : Train models using bioactivity data from analogs to predict untested derivatives’ potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.